(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone
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Overview
Description
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone is a complex organic molecule that features a benzothiazole moiety, an azetidine ring, and a bromopyridine group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its target(s) in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.
Biochemical Pathways
Result of Action
tuberculosis , suggesting that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone are largely influenced by its benzothiazole core. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with inhibitory effects against Mycobacterium tuberculosis . The nature of these interactions likely involves binding to enzymes or proteins involved in the biochemical pathways of the bacteria .
Cellular Effects
In cellular contexts, this compound may influence various cellular processes. For instance, benzothiazole derivatives have been found to exhibit anticancer activity against several human cancer cell lines. They may also possess antimicrobial activity against various microorganisms.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole derivative, followed by the formation of the azetidine ring, and finally the introduction of the bromopyridine moiety. Key reactions involved in the synthesis include nucleophilic substitution, cyclization, and coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, azetidine-containing molecules, and bromopyridine-based compounds. Examples include:
- (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
- (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone .
Uniqueness
What sets (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-11-5-10(6-18-7-11)15(21)20-8-12(9-20)22-16-19-13-3-1-2-4-14(13)23-16/h1-7,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIIXONNXADGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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